Methyl 2-((5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetate
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Overview
Description
Methyl 2-((5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetate is a complex organic compound that belongs to the class of thiadiazole derivatives. This compound is characterized by the presence of a thiadiazole ring, a phenylpiperazine moiety, and a methyl ester group. Thiadiazole derivatives are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-((5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetate typically involves multiple steps:
Formation of the Thiadiazole Ring: This can be achieved by reacting thiosemicarbazide with carbon disulfide in the presence of a base, followed by cyclization.
Introduction of the Phenylpiperazine Moiety: The phenylpiperazine group can be introduced through nucleophilic substitution reactions involving appropriate halogenated intermediates.
Esterification: The final step involves the esterification of the thiadiazole derivative with methyl chloroacetate under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-((5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetate can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenylpiperazine moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated intermediates, nucleophiles.
Major Products Formed
Oxidation: Oxidized thiadiazole derivatives.
Reduction: Reduced thiadiazole derivatives.
Substitution: Substituted phenylpiperazine derivatives.
Scientific Research Applications
Methyl 2-((5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Mechanism of Action
The mechanism of action of Methyl 2-((5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes such as acetylcholinesterase, which is involved in neurotransmission.
Pathways Involved: It may interfere with signaling pathways that regulate cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Known for its acetylcholinesterase inhibitory activity.
N-(5-Methyl-4-phenylthiazol-2-yl)-2-substituted thioacetamides: Investigated for their anticancer activity.
Uniqueness
Methyl 2-((5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetate is unique due to its combination of a thiadiazole ring and a phenylpiperazine moiety, which imparts a distinct set of biological activities and chemical reactivity. This makes it a valuable compound for research and potential therapeutic applications .
Biological Activity
Methyl 2-((5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its synthesis, biological evaluations, and relevant case studies.
Chemical Structure and Synthesis
The compound features a thiadiazole moiety linked to a piperazine ring, which is known for its diverse pharmacological properties. The synthesis typically involves the reaction of 1,3,4-thiadiazole derivatives with appropriate piperazine compounds. The general synthetic route can be summarized as follows:
- Formation of Thiadiazole Derivative : Synthesize 5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazole.
- Thioacetate Formation : React the thiadiazole derivative with methyl acetate to form the thioester linkage.
Biological Activity Overview
The biological activity of this compound has been evaluated across various studies, revealing several key activities:
Anticancer Activity
Research has indicated that derivatives containing the 1,3,4-thiadiazole structure exhibit significant anticancer properties. For instance:
- Case Study : In a study evaluating the cytotoxic effects against various cancer cell lines (MCF-7 and A549), compounds similar to this compound demonstrated potent inhibitory effects. One derivative showed an IC50 value of 0.034±0.008 mmol L−1 against A549 cells .
Antimicrobial Activity
The compound has also been tested for its antimicrobial properties:
- Study Findings : Thiadiazole derivatives have shown effectiveness against various bacterial strains. For example, compounds in this class have exhibited antibacterial activity against Staphylococcus aureus and Escherichia coli .
Anti-inflammatory Activity
In addition to its anticancer and antimicrobial properties, some studies suggest anti-inflammatory effects:
- Research Evidence : Thiadiazole derivatives have been reported to inhibit pro-inflammatory cytokines in vitro, indicating potential use in treating inflammatory diseases .
Data Tables
The following table summarizes key biological activities associated with this compound and related compounds:
Properties
IUPAC Name |
methyl 2-[[5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]sulfanyl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2S2/c1-21-13(20)11-22-15-17-16-14(23-15)19-9-7-18(8-10-19)12-5-3-2-4-6-12/h2-6H,7-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PENYRLIKGJZVFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CSC1=NN=C(S1)N2CCN(CC2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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